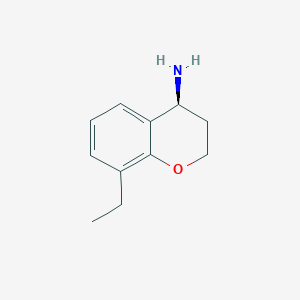

(S)-8-Ethylchroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(4S)-8-ethyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-5,10H,2,6-7,12H2,1H3/t10-/m0/s1 |

InChI Key |

NRBGQXPNOFAEMV-JTQLQIEISA-N |

Isomeric SMILES |

CCC1=C2C(=CC=C1)[C@H](CCO2)N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(CCO2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 8 Ethylchroman 4 Amine and Chiral Chroman 4 Amine Derivatives

Retrosynthetic Analysis of the (S)-8-Ethylchroman-4-amine Structure

A critical examination of the this compound structure through retrosynthetic analysis reveals several strategic bond disconnections for its synthesis. The key stereocenter is located at the C4 position, which bears the amine functionality. Therefore, the principal challenge in its synthesis is the stereocontrolled introduction of this amino group.

A primary and logical retrosynthetic disconnection is that of the C-N bond. This leads back to a precursor, 8-ethylchroman-4-one. The desired stereochemistry at the C4 position can then be installed through various methods, such as the asymmetric reduction of a corresponding oxime derivative or via the asymmetric reductive amination of the ketone. An alternative strategy involves the direct asymmetric amination of a suitable chroman precursor.

Further deconstruction of the chroman ring system itself offers additional synthetic pathways. For instance, cleavage of the ether linkage suggests a synthesis starting from a substituted phenol (B47542) and a three-carbon electrophilic synthon. Alternatively, a Friedel-Crafts type intramolecular cyclization of a suitably functionalized aryloxypropanoid precursor could be envisioned to construct the chroman framework. youtube.comchadsprep.com

Enantioselective Synthesis Strategies for Chiral Amines

The synthesis of enantiomerically pure amines is a mature field of organic synthesis, offering a powerful toolbox of methodologies that can be effectively applied to the preparation of chiral chroman-4-amines. rsc.org

Asymmetric Catalysis Approaches (e.g., Transition Metal-Catalyzed, Organocatalysis)

Asymmetric catalysis stands out as a highly efficient and atom-economical method for introducing chirality. rsc.org Transition metal-catalyzed asymmetric hydrogenation of imines or enamines derived from chroman-4-ones is a prominent and effective strategy. acs.org For example, catalysts based on iridium or rhodium, in combination with chiral phosphine (B1218219) ligands, can facilitate the highly enantioselective reduction of these unsaturated nitrogen-containing intermediates. acs.org

Organocatalysis presents a valuable metal-free alternative for these transformations. Chiral phosphoric acids have proven to be powerful catalysts for the asymmetric reduction of N-aryl imines derived from chroman-4-ones, often employing a Hantzsch ester as the mild reducing agent. This method frequently delivers the desired chiral amine with high levels of enantioselectivity.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries represents a classic and reliable method for controlling stereochemistry during a synthesis. wikipedia.org In this approach, a racemic chroman-4-one can be condensed with a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, to form a mixture of diastereomeric imines or enamines. nih.gov Subsequent diastereoselective reduction of this mixture and cleavage of the auxiliary group affords the desired enantiomer of the chroman-4-amine (B2768764). wikipedia.orgrsc.org This method, while often requiring additional steps for the introduction and removal of the auxiliary, provides a robust pathway to the target molecule. nih.govrsc.org A sustainable photocatalytic method for the stereoselective radical alkylation of chiral sulfinyl imines has also been described as an efficient approach to a diverse array of medicinally relevant compounds. nih.gov

Chemoenzymatic Transformations for Stereocontrol

Enzymes offer unparalleled selectivity and are increasingly employed as catalysts in organic synthesis. acs.orgacs.orgmanchester.ac.uk Transaminases (TAs), in particular, are highly effective for the asymmetric synthesis of chiral amines from the corresponding ketones. bohrium.com A chroman-4-one can be directly converted into either the (S)- or (R)-chroman-4-amine with excellent enantiomeric excess by selecting the appropriate ω-transaminase. bohrium.com These biocatalytic transformations are often considered "green" as they typically proceed under mild aqueous conditions. acs.org Recently, a chemoenzymatic cascade combining gold-catalyzed alkyne hydration with an amine dehydrogenase-catalyzed reductive amination has been developed for the synthesis of chiral amines. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution of Racemic Chroman-4-amine Intermediates

Kinetic resolution (KR) is a widely practiced technique for the separation of enantiomers from a racemic mixture. ethz.chnih.gov For racemic chroman-4-amines, this can be accomplished through the enantioselective acylation of one enantiomer, a reaction often catalyzed by lipases such as Candida antarctica lipase (B570770) B (CALB). chinesechemsoc.org The resulting acylated amine can then be readily separated from the unreacted enantiomer. A significant drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com

Dynamic kinetic resolution (DKR) elegantly overcomes this limitation by integrating an in situ racemization of the starting material. mdpi.com In the case of chroman-4-amines, a DKR process would involve the lipase-catalyzed acylation running concurrently with a catalyst, often a transition metal complex, that facilitates the racemization of the unreacted amine enantiomer. acs.org This allows for a theoretical yield of up to 100% of the desired acylated enantiomer.

Diastereoselective Synthesis of Chroman-4-amines

When the chroman ring bears additional stereocenters, the synthesis of chroman-4-amines becomes a challenge of diastereoselectivity. For example, in a chroman ring with a substituent at the C2 or C3 position, the stereochemical outcome of the introduction of the amine at C4 will be influenced by the already existing stereocenter.

Substrate-controlled diastereoselective reductions of substituted chroman-4-one derivatives can be achieved using a variety of reducing agents. The inherent steric and electronic features of the substituted chroman-4-one can direct the approach of the hydride reagent to a specific face of the carbonyl group, thus controlling the formation of the new stereocenter. For instance, the reduction of a 2-substituted chroman-4-one can yield either the cis or trans diastereomer with respect to the C4-amine and the C2-substituent, with the ratio of the diastereomers depending on the nature of the substituent and the specific reducing agent used. An Ag-catalyzed formal [2+4] cycloaddition has been reported for the diastereoselective synthesis of sterically hindered 4-aminochroman-2-ones. nih.govresearchgate.net

Development of Novel Synthetic Pathways for 8-Substituted Chroman-4-amines

The synthesis of 8-substituted chroman-4-amines typically begins with the construction of a corresponding 8-substituted chroman-4-one intermediate. Various strategies have been developed to introduce substituents at the 8-position of the chroman ring system.

A common and effective method involves the cyclization of phenolic precursors. For instance, 2-alkyl-substituted chroman-4-ones can be synthesized from commercially available 2'-hydroxyacetophenones and appropriate aldehydes. nih.gov This reaction proceeds through a base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. nih.gov Microwave irradiation has been utilized to drive these reactions efficiently. nih.govacs.org The choice of the starting 2'-hydroxyacetophenone (B8834) dictates the substitution pattern on the aromatic ring of the resulting chroman-4-one.

Once the desired 8-substituted chroman-4-one is obtained, the final step is the conversion of the ketone to the amine. This is typically achieved through reductive amination. The ketone is first reduced to the corresponding chroman-4-ol, often using a reducing agent like sodium borohydride, which can yield the alcohol with high diastereoselectivity. nih.gov The alcohol can then be converted to the amine, or the ketone can be directly converted to an oxime followed by reduction to yield the primary amine. The stereochemistry of the C4-amine is critical and is often controlled during this reduction step, for example, by using a chiral catalyst or through chiral resolution of the final product.

Table 1: Synthetic Strategies for 8-Substituted Chroman-4-one Intermediates

| Method | Starting Materials | Key Steps | Target Intermediate | Ref |

|---|---|---|---|---|

| Aldol Condensation / Oxa-Michael Addition | Substituted 2'-hydroxyacetophenone, Aldehyde | Base-promoted aldol condensation, intramolecular cyclization | 8-Substituted-2-alkyl-chroman-4-one | nih.gov |

| Friedel-Crafts / Baeyer-Villiger | Methoxy-substituted chroman precursor | Friedel-Crafts acylation, Baeyer-Villiger oxidation, saponification | 8-Hydroxychroman | acs.org |

| Palladium-Mediated Cross-Coupling | Halogenated chroman-4-one | Suzuki, Stille, or other cross-coupling reactions | 8-Aryl/Alkyl-chroman-4-one | acs.org |

Post-Synthetic Modifications and Derivatization of the this compound Scaffold

Post-synthetic modification (PSM) is a powerful strategy to diversify a core molecular scaffold, such as this compound, thereby enabling the fine-tuning of its properties and the exploration of structure-activity relationships. preprints.org The primary amino group at the C4 position is the most common site for such modifications due to its nucleophilicity and reactivity.

A prevalent modification involves the reaction of the primary amine with aldehydes to form imines (Schiff bases). udel.edu This condensation reaction is often reversible, which can be exploited for applications like solubility switching. udel.edursc.org The choice of aldehyde introduces a wide range of substituents, influencing the steric and electronic properties of the final derivative. udel.edu

Another common derivatization method is the formation of amides, ureas, or thioureas. Reaction with activated carboxylic acids (e.g., acid chlorides), isocyanates, or isothiocyanates provides stable derivatives. Chiral derivatizing agents, such as N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) or phenyl isothiocyanate (PITC), can be used to form diastereomeric derivatives. nih.govscience.gov This approach is not only useful for chemical diversification but is also a standard technique in analytical chemistry for the separation and quantification of enantiomers via chromatography. nih.govresearchgate.net

Alkylation of the amine is another route for derivatization. Reaction with alkyl halides, such as 2-bromoethylamine, can introduce new functional groups. preprints.org This method can be controlled to achieve mono- or di-alkylation, leading to secondary or tertiary amines, respectively.

These modifications leverage the reactivity of the amine functional group to append a diverse array of chemical moieties to the chiral chroman-4-amine core.

Table 2: Examples of Post-Synthetic Modifications of the Chroman-4-amine Scaffold

| Reagent Class | Specific Example | Resulting Linkage/Functional Group | Ref |

|---|---|---|---|

| Aldehydes | Benzaldehyde, 4-Formylpyridine | Imine (Schiff Base) | udel.edu |

| Isothiocyanates | Phenyl isothiocyanate (PITC) | Thiourea | science.gov |

| Sulfonyl Chlorides | N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Sulfonamide | nih.gov |

| Alkyl Halides | 2-Bromoethylamine hydrobromide | Secondary Amine | preprints.org |

| Aldehydes (for derivatization) | 9-Anthraldehyde | Aldimine | researchgate.net |

Stereochemical Characterization and Elucidation of S 8 Ethylchroman 4 Amine

Spectroscopic Methods for Enantiomeric Excess and Purity Determination (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

The determination of enantiomeric excess (e.e.) is fundamental in characterizing a chiral compound, quantifying the predominance of one enantiomer over the other. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers of the analyte with a chiral stationary phase, leading to different retention times and, thus, separation. For a primary amine like (S)-8-Ethylchroman-4-amine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

To enhance detection and improve separation, derivatization of the amine group with a suitable chromophoric or fluorophoric agent can be employed. However, direct separation of the underivatized amine is often achievable.

Illustrative Chiral HPLC Data for 8-Ethylchroman-4-amine Enantiomers

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (e.e.) | > 99% for an enantiopure sample |

This data is illustrative and based on typical separations of analogous chiral amines.

Chiral Gas Chromatography (GC)

Chiral GC is another valuable technique for enantiomeric purity assessment, particularly for volatile compounds. For non-volatile amines like 8-Ethylchroman-4-amine, derivatization is necessary to increase volatility and improve chromatographic performance. Common derivatizing agents for amines include trifluoroacetylating or pentafluoropropionylating reagents. The resulting amides are more volatile and can be separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative.

Absolute Configuration Assignment Methodologies (e.g., X-ray Crystallography, Vibrational Circular Dichroism, Optical Rotation)

Assigning the absolute configuration of a chiral center is the definitive step in its stereochemical elucidation. Several powerful techniques can be employed for this purpose.

X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule. researchgate.net This technique provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice. To determine the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is measured. The Flack parameter is a critical value obtained from the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment.

For this compound, obtaining a suitable single crystal of the free amine or a salt thereof (e.g., with a chiral acid) would allow for its absolute configuration to be unequivocally determined. While no specific crystal structure for this compound is publicly available, the structure of a related racemic 4H-chromene derivative has been reported, demonstrating the feasibility of crystallographic analysis for this class of compounds. researchgate.net

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is unique to a specific enantiomer and is the mirror image of the spectrum of its opposite enantiomer. By comparing the experimentally measured VCD spectrum of an enantiomer of 8-Ethylchroman-4-amine with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., 'S'), the absolute configuration can be confidently assigned. dtu.dk VCD is particularly advantageous as it can be performed on samples in solution, circumventing the need for crystallization. The analysis of benzylic amines by VCD has been shown to be an effective method for absolute configuration determination. dtu.dk

Optical Rotation

Optical rotation is a classical method that measures the rotation of the plane of polarized light by a chiral compound. Each enantiomer of a chiral molecule will rotate the plane of polarized light to an equal but opposite extent. The specific rotation, [α]D, is a characteristic physical property of a chiral compound under specific conditions (concentration, solvent, temperature, and wavelength). While the sign of the optical rotation (+ or -) does not directly correlate to the 'S' or 'R' configuration in a predictable manner for all classes of compounds, it is a crucial parameter for characterizing a specific enantiomer. Once the absolute configuration of this compound is determined by an unambiguous method like X-ray crystallography or VCD, its specific rotation can be recorded and used for routine quality control and identification.

Illustrative Optical Rotation Data

| Compound | Specific Rotation [α]D20 | Conditions |

| This compound | Negative value (e.g., -X.X°) | c = 1.0, Methanol |

| (R)-8-Ethylchroman-4-amine | Positive value (e.g., +X.X°) | c = 1.0, Methanol |

This data is illustrative. The sign and magnitude of rotation would need to be experimentally determined.

Conformational Analysis and Stereochemical Stability Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For this compound, the dihydropyran ring of the chroman system is not planar and exists in a half-chair or sofa conformation. The substituents on this ring can adopt either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is influenced by steric and electronic factors.

In the case of 4-aminochromans, the amine group at the C4 position can be in either a pseudo-axial or a pseudo-equatorial orientation. Generally, a substituent on a six-membered ring prefers to be in an equatorial position to minimize steric interactions. Therefore, it is expected that the conformer of this compound with the amino group in the pseudo-equatorial position would be the more stable conformation. The ethyl group at the C8 position on the aromatic ring will influence the electronic properties of the molecule but is not expected to have a major direct impact on the conformational preference of the C4-amino group.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to predict the relative energies of different conformers and to estimate the energy barriers for their interconversion. These theoretical studies, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (analyzing coupling constants), can provide a detailed picture of the conformational landscape of the molecule.

Stereochemical Stability

The stereochemical stability of the chiral center at C4 is an important consideration. For benzylic amines, the chiral center is generally stable under normal conditions. Racemization would require breaking and reforming the C-N bond, which is a high-energy process. However, under harsh acidic or basic conditions, or at elevated temperatures, racemization could potentially occur, although this is not typically observed under standard handling and storage conditions. The stability of the chiral center ensures that the enantiomerically pure form of the compound can be isolated and utilized without loss of its stereochemical integrity.

Structure Activity Relationship Sar Studies of S 8 Ethylchroman 4 Amine Derivatives

Positional and Electronic Effects of the Ethyl Substituent at C-8 on Molecular Recognition

The substitution pattern on the aromatic ring of the chroman scaffold is a critical determinant of biological activity. Studies on related chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors have demonstrated that substituents in the aromatic system are essential for activity; for instance, the unsubstituted 2-pentylchroman-4-one was found to have lost all inhibitory activity. acs.orgnih.gov

The C-8 position, in particular, plays a significant role in molecular recognition. Research indicates that larger, electron-withdrawing groups at the C-6 and C-8 positions are favorable for SIRT2 inhibition. nih.gov For example, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one study, with an IC₅₀ of 1.5 μM. nih.gov This suggests that the electronic properties of the substituents are key drivers of activity. Electron-poor chroman-4-ones generally exhibit greater potency as inhibitors compared to electron-rich compounds. nih.gov

In the case of (S)-8-Ethylchroman-4-amine, the ethyl group at the C-8 position is an electron-donating alkyl group. Based on the SAR for SIRT2 inhibitors, this electron-donating nature might lead to lower potency compared to analogues with electron-withdrawing substituents at the same position. However, the steric bulk of the ethyl group also influences binding. While excessively bulky groups directly attached to the ring system can diminish inhibitory effects, moderate-sized substituents can be well-tolerated and contribute to favorable hydrophobic interactions within a target's binding pocket. acs.org The precise impact of the C-8 ethyl group is therefore target-dependent, involving a balance between electronic and steric factors.

Impact of the Amine Functionality on Binding Profiles and Reactivity

The amine functionality at the C-4 position is a defining feature of chroman-4-amines, imparting basicity and the ability to form key hydrogen bonds and ionic interactions. In a study of gem-dimethylchroman-4-amine derivatives as butyrylcholinesterase (BuChE) inhibitors, the amine group was crucial for activity. core.ac.uk The reactivity of the amine allows for the synthesis of diverse derivatives, such as N-propargylated compounds, which were investigated as monoamine oxidase (MAO) inhibitors. core.ac.uk

The nature of the amine (primary, secondary, or tertiary) and its substitution pattern significantly alter binding profiles. For example, the reaction of O-4-nitrophenyl thionobenzoate with primary and secondary amines shows different kinetic profiles, highlighting the distinct reactivity imparted by the degree of amine substitution. nih.gov In the context of a binding pocket, a primary amine (as in the parent this compound) offers multiple hydrogen bond donors, whereas secondary or tertiary amines present different steric and electronic profiles. The pKa of the amine is also critical, as it determines the protonation state at physiological pH, which in turn governs the potential for ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a binding site.

Influence of Substituents on the Chroman Ring System (e.g., C-6, C-7)

SAR studies have consistently shown that substituents on the chroman aromatic ring are vital for biological activity. nih.gov The C-6 position has been identified as being particularly important, often more so than the C-8 position for SIRT2 inhibition. nih.gov

The electronic nature of the C-6 substituent can dramatically alter activity. Replacing a 6-chloro group with an electron-withdrawing nitro group resulted in no significant change in activity, whereas an electron-donating methoxy (B1213986) group in the same position led to a sharp decrease in inhibition. acs.org A comparison of dihalogenated derivatives revealed that a 6-bromo substituent was well-tolerated, while difluorination resulted in considerably less activity, suggesting a complex interplay between size and electronegativity. acs.org This underscores the general finding that electron-withdrawing groups at C-6 are favorable for the activity of these scaffolds against certain targets. acs.orgnih.gov

Substitution at the C-7 position has been explored to a lesser extent, with one study showing that a 7-fluoro substituted chroman-4-one exhibited only weak inhibitory activity. nih.gov

| Compound | R6 Substituent | R8 Substituent | Inhibition (%) at 200 μM | IC₅₀ (μM) |

|---|---|---|---|---|

| 1a | Cl | Br | 81 ± 0.7 | 3.2 |

| 1b | H | H | Inactive | Not Determined |

| 1c | Br | Br | 83 ± 1.0 | 1.5 |

| 1f | Cl | H | 62 ± 1.0 | Not Determined |

| 1g | NO₂ | H | 65 ± 1.7 | Not Determined |

| 1h | OCH₃ | H | 20 ± 2.0 | Not Determined |

| 1i | H | Br | Significantly less potent than 1a | Not Determined |

Stereoisomeric Activity Differentiation: Comparative Analysis of (S)- and (R)-Enantiomers of Chroman-4-amines

Chirality is a fundamental aspect of molecular recognition in biological systems. The C-4 position of chroman-4-amines is a stereocenter, meaning these compounds exist as (S)- and (R)-enantiomers. The spatial arrangement of the amine group can lead to significant differences in binding affinity and efficacy between enantiomers.

In studies of related chroman-4-one inhibitors, stereochemistry has been shown to influence activity. For one lead compound, the (-)-enantiomer was a more potent SIRT2 inhibitor (IC₅₀ = 1.5 μM) compared to the (+)-enantiomer (IC₅₀ = 4.5 μM), demonstrating a clear, albeit modest, stereopreference. acs.org

A more dramatic example was observed in a crystallographic study of chroman-4-one derivatives targeting pteridine (B1203161) reductase 1 (PTR1), an enzyme from parasites. nih.gov Although a racemic mixture was used for the experiment, only the (R)-enantiomer was observed bound in the enzyme's active site. nih.gov This indicates a high degree of stereoselectivity in the binding pocket, where the (S)-enantiomer was presumably unable to adopt the correct orientation for stable binding. This highlights that even when potency differences are small, the binding modes and interactions of enantiomers can be fundamentally different, a critical consideration in rational drug design. mdpi.com

Scaffold Modifications and the Design of Analogues for Targeted Interactions

The chroman-4-amine (B2768764) framework serves as a versatile scaffold for the design of novel analogues. gu.se Modifications can be made at several positions to tune the compound's properties for specific biological targets.

C-2 and C-3 Positions: The heterocyclic ring can be substituted to alter the scaffold's conformation and introduce new interaction points. For instance, substitutions at C-2 and C-3 with methoxyphenyl or other aromatic groups have been explored to yield potent antioxidant compounds. nih.gov

Ring System Modification: More profound changes involve altering the core ring system itself. The chroman scaffold can be used as a building block for more complex heterocyclic systems, such as chromenopyridines, to create analogues with distinct pharmacological profiles. mdpi.com

Scaffold Hopping: The fundamental chroman structure can be replaced with other bioisosteric scaffolds to explore new chemical space while retaining key pharmacophoric features.

These modifications allow for the development of libraries of compounds based on the this compound structure, enabling the exploration of SAR for a wide range of biological targets, from enzymes like cholinesterases and sirtuins to G-protein coupled receptors. core.ac.ukgu.se

Molecular Recognition and Ligand Target Interactions of S 8 Ethylchroman 4 Amine and Its Analogues

Investigation of Enzyme-Ligand Interactions (e.g., Sirtuin Family, Cholinesterases)

The modulation of enzyme activity is a primary mechanism through which chroman-4-amine (B2768764) analogues may exert their biological effects. The sirtuin family of deacetylases and cholinesterases represent two important classes of enzymes where interactions with chroman-based ligands have been investigated.

Sirtuin Family: Sirtuins (SIRTs) are NAD+-dependent deacetylases that play crucial roles in cellular processes like aging and metabolism, making them attractive drug targets. nih.govnih.gov A series of substituted chroman-4-one derivatives, which are structurally related to chroman-4-amines, have been identified as potent and selective inhibitors of SIRT2. nih.govacs.org

Analysis of the structure-activity relationship (SAR) for these chroman-4-one inhibitors revealed key features for potent SIRT2 inhibition. An intact carbonyl group, an alkyl chain of three to five carbons at the 2-position, and larger, electron-withdrawing groups at the 6- and 8-positions were found to be crucial for high potency. nih.gov For instance, 6,8-dibromo-2-pentylchroman-4-one demonstrated an IC50 of 1.5 μM for SIRT2. nih.gov

Homology modeling has provided insights into the putative binding mode of these inhibitors within the SIRT2 active site. acs.org The model suggests that the carbonyl oxygen of the chroman-4-one scaffold interacts with a structural water molecule, which in turn forms hydrogen bonds with Gln167 and the NAD+ cofactor. The substituent at the 8-position, analogous to the ethyl group in (S)-8-Ethylchroman-4-amine, is located in a hydrophobic pocket surrounded by residues such as Leu103, Phe119, Leu138, and Phe190. Furthermore, the aromatic ring of the chroman scaffold is positioned for a potential π-π stacking interaction with Phe96. acs.org

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission and targets for Alzheimer's disease therapy. nih.govnih.gov The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic active site (CAS) and a peripheral anionic site (PAS) at its entrance. nih.govdtic.mil Molecular docking studies of various inhibitors, including tertiary amine derivatives of chlorochalcone, suggest that some ligands can simultaneously bind to both the CAS and PAS of AChE. nih.gov For chroman-based structures, the aromatic rings that line the gorge are critical for binding, facilitating interactions with inhibitors. dtic.mil Differences in the amino acid residues lining the active site gorge between AChE and BChE account for their distinct substrate specificities and present opportunities for designing selective inhibitors. mdpi.com

| Compound | Substituents | SIRT2 IC50 (μM) |

|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-Br, 8-Br | 1.5 |

| 6-chloro-8-bromo-2-pentylchroman-4-one | 2-pentyl, 6-Cl, 8-Br | 1.9 |

| 6-bromo-2-pentylchroman-4-one | 2-pentyl, 6-Br | 3.5 |

| 8-bromo-2-pentylchroman-4-one | 2-pentyl, 8-Br | 3.8 |

Chroman-4-amine ligands and their analogues can serve as mechanistic probes to understand enzyme function and inhibition. Kinetic studies are fundamental in elucidating the mechanism of enzyme modulation. For example, analysis of chromone (B188151) analogs as inhibitors of human monoamine oxidase B (MAO-B) revealed a tight-binding competitive inhibition mechanism. acs.org This was demonstrated by the linear correlation observed between IC50 values and substrate concentration. acs.org

Similarly, enzyme kinetic studies on cholinesterase inhibitors can distinguish between different inhibition modalities (e.g., competitive, non-competitive, or mixed). A kinetic study of a potent AChE inhibitor, a tertiary amine derivative of chlorochalcone, indicated a mixed-type inhibition, suggesting binding to both the free enzyme and the enzyme-substrate complex. nih.gov Such studies are critical for understanding how chroman-4-amine ligands might modulate enzyme activity, whether by directly competing with the substrate at the active site or by binding to an allosteric site to alter the enzyme's catalytic efficiency.

Receptor Binding Studies (e.g., Trace Amine-Associated Receptors, G-protein Coupled Receptors)

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. nih.gov The structural similarity of this compound to endogenous trace amines suggests that Trace Amine-Associated Receptors (TAARs) are a potential target class for these ligands. nih.govnih.gov

The interaction between a ligand and a receptor is a dynamic process characterized by association (on-rate, k_on) and dissociation (off-rate, k_off) rate constants. wikipedia.org These kinetic parameters, which determine the ligand's residence time (RT = 1/k_off) at the receptor, can be more predictive of in vivo efficacy than binding affinity (K_d) alone. researchgate.netnih.gov A longer residence time can lead to a more sustained pharmacological effect. researchgate.net

The binding kinetics of a ligand can be determined through various experimental techniques, often involving radiolabeled or fluorescently labeled ligands. universiteitleiden.nl The association curve of a labeled ligand in the presence of an unlabeled competitor (like a chroman-4-amine analogue) can reveal information about the competitor's dissociation rate. universiteitleiden.nl A competitor that dissociates slowly will cause an initial "overshoot" in the labeled ligand's binding, which then declines to a new equilibrium. universiteitleiden.nl While specific kinetic data for this compound are not available, studies on ligands for other GPCRs demonstrate that minor structural modifications can dramatically alter the ligand-receptor residence time, sometimes with minimal impact on affinity. nih.govuniversiteitleiden.nl

| Parameter | Definition | Significance |

|---|---|---|

| k_on (Association Rate) | The rate at which a ligand binds to a receptor. | Contributes to the speed of drug action. |

| k_off (Dissociation Rate) | The rate at which a ligand-receptor complex dissociates. | Determines the duration of the drug's effect. |

| Residence Time (RT = 1/k_off) | The average time a ligand remains bound to its receptor. | Often correlates with in vivo efficacy and duration of action. nih.gov |

| K_d (Equilibrium Dissociation Constant = k_off/k_on) | A measure of the affinity of the ligand for the receptor at equilibrium. | Indicates the concentration of ligand required to occupy 50% of receptors. |

Receptor Subtype Selectivity: Many receptor families, including dopamine (B1211576) and estrogen receptors, consist of multiple subtypes. nih.govnih.gov Developing ligands that are selective for a specific subtype is a major goal in drug discovery to achieve targeted therapeutic effects and minimize side effects. nih.gov Selectivity can arise from subtle differences in the amino acid composition and topography of the ligand-binding pockets between receptor subtypes. nih.govelifesciences.org

For example, studies on 4-aryl-4H-chromene derivatives, which share the core chroman ring system, have led to the development of compounds highly selective for either the estrogen receptor α (ERα) or ERβ subtype. nih.gov Structural modifications to the C3 and C4 positions of the chromene scaffold were instrumental in achieving this selectivity, with one analogue showing 350-fold selectivity for ERα. nih.gov This demonstrates the principle that systematic modification of the this compound structure could potentially yield analogues with high selectivity for a particular TAAR or other GPCR subtypes.

Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. rsc.org This binding induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the orthosteric ligand. rsc.orgnih.gov Allosteric modulators offer several advantages, including the potential for greater receptor subtype selectivity, as allosteric sites are often less conserved than orthosteric sites, and a "ceiling" effect that can improve safety. mdpi.com

While there is no direct evidence of this compound acting as an allosteric modulator, this is a plausible mechanism of action for its analogues. Investigating this would typically involve functional assays where the effect of the chroman-4-amine analogue on the dose-response curve of an orthosteric agonist is measured. A leftward or rightward shift in the curve would indicate positive or negative allosteric modulation of agonist affinity, respectively. rsc.org

Computational and Theoretical Studies on S 8 Ethylchroman 4 Amine

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as (S)-8-Ethylchroman-4-amine, and a biological macromolecule (target), typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. This method is crucial for identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex. For this compound, docking studies could elucidate its binding mode within a specific receptor's active site, identifying critical hydrogen bonds, hydrophobic interactions, or electrostatic interactions with amino acid residues. nih.govd-nb.info

Molecular Dynamics (MD) Simulations provide a view of the dynamic evolution of a molecular system over time. wikipedia.org After an initial docking pose is predicted, MD simulations can be run to assess the stability of the ligand-protein complex in a simulated physiological environment. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD can reveal conformational changes in both the ligand and the protein upon binding, the role of solvent molecules, and provide a more accurate estimation of binding free energies. wikipedia.orgnih.gov Analysis of the simulation trajectory for a complex of this compound with a target protein would involve monitoring metrics like the Root Mean Square Deviation (RMSD) to assess stability and identifying persistent intermolecular contacts. nih.gov

Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation| Parameter | Typical Value | Significance |

|---|---|---|

| RMSD of Ligand | < 2.0 Å | Indicates the stability of the ligand's position in the binding site. |

| Binding Free Energy (MM/GBSA) | -50 to -100 kcal/mol | Estimates the strength of the ligand-target interaction. |

| Number of Hydrogen Bonds | 2-5 | Quantifies key directional interactions contributing to binding specificity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman-4-amine (B2768764) Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgjocpr.com QSAR models are essential tools in drug discovery for predicting the activity of untested compounds, optimizing lead structures, and understanding the molecular properties that govern biological effects. nih.govfrontiersin.org

For the chroman-4-amine series, a QSAR study would involve:

Dataset Preparation : Assembling a set of chroman-4-amine analogues with experimentally measured biological activities against a specific target. nih.gov

Descriptor Calculation : Calculating various numerical parameters, known as molecular descriptors, that encode different aspects of the molecular structure (e.g., electronic, steric, topological properties). jocpr.com

Model Development : Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with the observed biological activity. nih.govmdpi.com

Validation : Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com

A validated QSAR model for the chroman-4-amine series could predict the activity of this compound and guide the synthesis of new derivatives with potentially enhanced potency. nih.gov The model would highlight which structural features, such as the ethyl group at the 8-position or the stereochemistry at the 4-position, are most influential for activity.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles. nih.gov It provides detailed insights into molecular geometry, electron distribution, and chemical reactivity.

For this compound, DFT calculations can determine a range of fundamental properties:

Electronic Structure : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Reactivity : A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Properties : DFT can be used to predict vibrational frequencies, which aids in the interpretation of experimental infrared (IR) and Raman spectra. It can also calculate NMR chemical shifts and UV-Vis absorption spectra. nih.gov

These theoretical calculations provide a deep understanding of the intrinsic properties of this compound, complementing experimental data and guiding further chemical modifications.

Chemoinformatic Analysis of the Chroman-4-amine Chemical Space

Chemoinformatics involves the use of computational methods to analyze large collections of chemical compounds. The "chemical space" is a concept that represents all possible molecules within a multi-dimensional space defined by their structural and physicochemical properties. scispace.com

An analysis of the chemical space occupied by the chroman-4-amine series would involve compiling a virtual library of these compounds and calculating a wide range of molecular descriptors for each. Using techniques like Principal Component Analysis (PCA), this high-dimensional data can be visualized in a lower-dimensional space. mdpi.com This analysis helps to:

Understand the structural diversity and property distribution of the compound class.

Compare the chroman-4-amine chemical space to that of known drugs to assess "drug-likeness". mdpi.com

Identify regions of the chemical space that are underexplored, suggesting opportunities for the design of novel analogues. scispace.com

Placing this compound within this chemical space would provide context for its properties relative to other members of the chroman-4-amine family.

Prediction of Molecular Descriptors and Pharmacophore Modeling

Molecular Descriptors , as used in QSAR and chemoinformatic analyses, are numerical values that characterize the properties of a molecule. They can be classified into different types:

1D Descriptors : Basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors : Derived from the 2D structure, including topological indices and molecular fingerprints.

3D Descriptors : Based on the 3D conformation of the molecule, such as molecular shape and volume.

Pharmacophore Modeling is a technique used to identify the essential three-dimensional arrangement of structural features (a pharmacophore) that a molecule must possess to bind to a specific biological target. nih.govnih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. A pharmacophore model for a target that binds chroman-4-amines could be developed based on the structures of several active compounds or from the ligand-binding site of the target protein itself. nih.gov Such a model would define the key spatial relationships between functional groups required for activity and could be used as a 3D query to screen large compound databases for new molecules with the potential to be active. nih.gov

Table 2: Predicted Molecular Descriptors for this compound| Descriptor | Predicted Value | Descriptor Type |

|---|---|---|

| Molecular Weight | 177.24 g/mol | 1D (Physicochemical) |

| LogP (octanol-water partition) | ~2.5 | 1D (Lipophilicity) |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų | 2D (Electronic) |

| Number of Rotatable Bonds | 1 | 2D (Topological) |

| Hydrogen Bond Donors | 1 | 2D (Structural) |

| Hydrogen Bond Acceptors | 2 | 2D (Structural) |

Advanced Spectroscopic and Analytical Characterization Techniques for Chroman 4 Amines

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of (S)-8-Ethylchroman-4-amine, offering unparalleled accuracy in determining its elemental composition and shedding light on its structural integrity through fragmentation analysis.

Precise Molecular Weight and Formula Determination Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the unequivocal determination of the molecular formula from the exact mass. For this compound (C₁₁H₁₅NO), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 178.1226 Da. HRMS analysis would be expected to yield a measured mass that deviates by less than 5 parts per million (ppm) from this theoretical value, thereby confirming the elemental composition.

Fragmentation Pattern Analysis Electron impact (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides structurally significant fragmentation patterns. The fragmentation of this compound is expected to be directed by its key functional groups: the primary amine and the chroman ring system. The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion.

Another significant fragmentation would involve the chroman ring. Retro-Diels-Alder (RDA) reactions are common fragmentation pathways for heterocyclic systems like chromans, which would lead to the cleavage of the dihydropyran ring.

Table 7.1: Predicted HRMS Fragmentation Data for this compound [M+H]⁺

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 178.1226 | [C₁₁H₁₆NO]⁺ | Molecular Ion [M+H]⁺ |

| 161.0964 | [C₁₁H₁₃O]⁺ | Loss of ammonia (B1221849) (NH₃) |

| 149.1223 | [C₁₀H₁₃O]⁺ | Loss of ethyl radical (•C₂H₅) from molecular ion followed by loss of HCN |

| 131.0855 | [C₉H₁₁O]⁺ | RDA fragmentation of the chroman ring |

| 121.0648 | [C₈H₉O]⁺ | Benzylic cleavage with loss of C₃H₆N |

| 106.0413 | [C₇H₆O]⁺ | Further fragmentation of the chroman ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity and stereochemistry of this compound can be determined.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information about the chemical environment of each proton. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region (δ 6.5-8.0 ppm). nih.gov The proton at C4, being attached to a carbon bearing both an oxygen and a nitrogen, would be significantly deshielded. The methylene (B1212753) protons of the ethyl group and the chroman ring will exhibit characteristic splitting patterns (e.g., triplets, quartets, and complex multiplets) due to spin-spin coupling with adjacent protons. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. libretexts.orglibretexts.org

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The aromatic carbons will resonate in the δ 110-160 ppm range. The carbon atom C4, bonded to the amine group, and C8a, bonded to the ring oxygen, would be found in the downfield aliphatic region. The carbons of the ethyl group and the remaining methylene carbons of the chroman ring would appear in the upfield region. mdpi.comwisc.edu

Table 7.2.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5, H-6, H-7 | 6.7 - 7.2 | m | - |

| H-4 | 4.0 - 4.2 | t | ~6.5 |

| H-2 (axial & equatorial) | 4.1 - 4.3 | m | - |

| H-3 (axial & equatorial) | 1.9 - 2.2 | m | - |

| -NH₂ | 1.5 - 3.0 | br s | - |

| -CH₂- (Ethyl) | 2.5 - 2.7 | q | ~7.5 |

| -CH₃ (Ethyl) | 1.1 - 1.3 | t | ~7.5 |

Table 7.2.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8a | 150 - 155 |

| C-4a | 120 - 125 |

| C-5, C-6, C-7, C-8 | 115 - 130 |

| C-2 | 60 - 65 |

| C-4 | 45 - 50 |

| C-3 | 30 - 35 |

| -CH₂- (Ethyl) | 20 - 25 |

| -CH₃ (Ethyl) | 10 - 15 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. quizlet.com

Infrared (IR) Spectroscopy IR spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent features in the IR spectrum would be associated with the N-H bonds of the primary amine group. Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. libretexts.orgorgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com Other key absorbances include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and chroman moieties (below 3000 cm⁻¹), as well as the C-O-C stretch of the ether linkage within the chroman ring. wpmucdn.com

Raman Spectroscopy Raman spectroscopy is highly sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton. Therefore, it is an excellent complementary technique to IR. The aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, would produce strong signals in the Raman spectrum. The C-C backbone of the chroman and ethyl groups will also be Raman active. While the polar N-H and C-O bonds are less intense in Raman spectra compared to IR, their vibrations can still be observed.

Table 7.3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Weak |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 (medium) | Weak |

| Aromatic Ring | C-H Stretch | 3100 - 3000 (medium) | Strong |

| Aromatic Ring | C=C Stretch | 1620 - 1580 (strong) | Strong |

| Aliphatic Groups | C-H Stretch (Ethyl, Chroman) | 2980 - 2850 (strong) | Strong |

| Ether Linkage | C-O-C Asymmetric Stretch | 1270 - 1200 (strong) | Weak |

| C-N Bond | C-N Stretch | 1350 - 1250 (aromatic-like) | Medium |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding (n) electrons. Molecules containing functional groups capable of these transitions are called chromophores. shu.ac.uk

The chroman moiety in this compound contains a benzene ring, which is a strong chromophore. This aromatic system gives rise to intense π → π* transitions, typically observed in the UV region. The presence of the ether oxygen and the amine nitrogen, both of which have non-bonding electron pairs (lone pairs), introduces auxochromic effects. cutm.ac.in An auxochrome is a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. youtube.com

The lone pair electrons on the oxygen and nitrogen atoms can participate in n → π* transitions. researchgate.net These transitions are generally of lower intensity compared to π → π* transitions. The interaction of these lone pairs with the aromatic π-system can shift the absorption maxima to longer wavelengths (a bathochromic or red shift), a common effect observed in arylamines and phenyl ethers. libretexts.org Therefore, the UV-Vis spectrum of this compound is expected to show characteristic absorptions related to the substituted benzene ring system.

Table 7.4: Expected Electronic Transitions and Absorption Maxima for this compound

| Electronic Transition | Chromophore/System | Expected λmax Region (nm) | Relative Intensity (ε) |

| π → π | Benzene Ring | ~200 - 220 | High |

| π → π | Benzene Ring (B-band) | ~260 - 280 | Medium |

| n → π* | Amine/Ether lone pairs with aromatic ring | ~280 - 320 | Low |

Future Directions and Emerging Research Avenues for Chiral Chroman 4 Amines

Exploration of Novel Biological Targets for Chroman-4-amine (B2768764) Ligands

The chroman-4-one backbone, a close structural relative of chroman-4-amines, is a recurring motif in a multitude of biologically active natural products and synthetic compounds. researchgate.netbldpharm.com This structural class has demonstrated a wide array of pharmacological activities, hinting at the vast, untapped potential of its derivatives. researchgate.netbldpharm.com Future research is poised to systematically explore novel biological targets for chiral chroman-4-amine ligands, moving beyond established areas to address unmet medical needs.

Current research has identified chroman derivatives as inhibitors of various enzymes, including sirtuin 2 (SIRT2), acetyl-CoA carboxylases (ACCs), and pteridine (B1203161) reductase 1 (PTR1), which are implicated in neurodegenerative diseases, metabolic disorders, and parasitic infections, respectively. rsc.orgrsc.orgnih.gov This existing knowledge provides a springboard for broader screening campaigns against other enzyme families, such as kinases, proteases, and epigenetic modifiers, where the chiral amine could form crucial interactions within active sites.

Furthermore, the structural similarity of the chroman core to endogenous signaling molecules suggests its potential to modulate the function of receptors, ion channels, and transporters. For instance, GPR120, a G protein-coupled receptor involved in metabolic regulation, has been targeted by chromane (B1220400) propionic acid analogues. researchgate.net This opens the door for designing and synthesizing libraries of chiral chroman-4-amines to screen against a wide panel of receptors, including those in the central nervous system and those involved in inflammatory processes. The stereochemistry of the amine at the 4-position will be a critical determinant of potency and selectivity, offering a powerful tool for fine-tuning interactions with specific biological targets.

A summary of potential biological target classes for chiral chroman-4-amines is presented below:

| Target Class | Potential Therapeutic Area | Rationale |

| Kinases | Oncology, Inflammation | Potential for ATP-competitive or allosteric inhibition. |

| Proteases | Infectious Diseases, Oncology | Chiral amine can interact with catalytic residues. |

| Epigenetic Modifiers (e.g., HATs) | Oncology | Spirocyclic chromane derivatives have shown promise as HAT inhibitors. nih.gov |

| G Protein-Coupled Receptors (GPCRs) | Metabolic Disorders, CNS Disorders | Existing data on GPR120 agonists with a chromane scaffold. researchgate.net |

| Ion Channels | Pain, Neurological Disorders | Potential to modulate channel gating and function. |

| Nuclear Receptors | Metabolic Diseases, Inflammation | Scaffold can mimic endogenous ligands. |

Development of Advanced Bioanalytical and Mechanistic Probes

The unique structural and chemical properties of chiral chroman-4-amines make them excellent candidates for the development of advanced bioanalytical and mechanistic probes. These tools are essential for studying complex biological processes, elucidating drug mechanisms of action, and validating new drug targets.

Fluorescent Probes: The chiral amine moiety can be readily derivatized with fluorophores to create chiral fluorescent probes. These probes can be used for a variety of applications, including the determination of enantiomeric composition and concentration of amino acids and other chiral molecules. researchgate.net The chroman scaffold itself can be modified to possess intrinsic fluorescence, which could be modulated upon binding to a biological target. The development of (S)-8-Ethylchroman-4-amine-based fluorescent probes could enable high-throughput screening for new binding partners and facilitate the study of ligand-target interactions in real-time within living cells. nih.gov The design of such probes often involves creating a binding event that leads to a significant change in fluorescence, such as an increase in intensity or a shift in emission wavelength. mdpi.com

Affinity Chromatography Ligands: The primary amine of this compound provides a convenient handle for immobilization onto a solid support, creating an affinity chromatography resin. sigmaaldrich.comwikipedia.orgcytivalifesciences.com This resin can then be used to isolate and purify its specific protein targets from complex biological mixtures. This approach is invaluable for target identification and validation studies. By tethering the chiral chroman-4-amine to a matrix, researchers can perform "pull-down" experiments with cell lysates to identify previously unknown binding partners, thereby uncovering new biological roles for this class of compounds.

Mechanistic Probes: Photoaffinity labels and chemical cross-linkers based on the chroman-4-amine scaffold can be synthesized to map the binding site of these ligands on their biological targets. These probes are designed to form a covalent bond with the target protein upon activation, typically by light. Subsequent proteomic analysis can then identify the precise location of binding, providing invaluable structural information for rational drug design.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the design of novel chiral chroman-4-amines is no exception. These computational tools can significantly accelerate the design-make-test-analyze cycle, leading to the more rapid identification of drug candidates with improved properties.

Predictive Modeling: AI and ML algorithms can be trained on existing datasets of chroman derivatives and their biological activities to build predictive models. These models can then be used to screen virtual libraries of novel chroman-4-amine analogues, prioritizing those with the highest predicted potency and selectivity for a given biological target. This in silico screening approach can dramatically reduce the number of compounds that need to be synthesized and tested, saving time and resources.

De Novo Design: Generative AI models can be employed to design entirely new chroman-4-amine structures with desired properties. By learning the underlying chemical rules from large databases of known molecules, these models can propose novel scaffolds and substitution patterns that are likely to be synthetically feasible and possess the desired biological activity.

Pharmacokinetic and Toxicity Prediction: A significant challenge in drug development is optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a lead compound. AI and ML models can be used to predict these properties for virtual chroman-4-amine derivatives, allowing for the early identification and mitigation of potential liabilities. This can help to reduce the high attrition rates seen in preclinical and clinical development.

The application of AI and ML in the development of chiral chroman-4-amines is summarized in the following table:

| Application | Description |

| Virtual Screening | Predictive models to identify promising candidates from large virtual libraries. |

| De Novo Design | Generative models to create novel chroman-4-amine structures with desired properties. |

| ADMET Prediction | Models to predict pharmacokinetic and toxicity profiles of virtual compounds. |

| Synthesis Planning | Algorithms to devise efficient synthetic routes for novel chroman-4-amines. |

Sustainable and Green Chemistry Approaches in Chroman-4-amine Synthesis

The increasing emphasis on environmental responsibility within the chemical and pharmaceutical industries necessitates the development of sustainable and green synthetic methods. Future research into chiral chroman-4-amines will undoubtedly focus on implementing green chemistry principles throughout the synthetic process.

Biocatalysis: Enzymes, such as transaminases, offer a highly selective and environmentally friendly approach to the synthesis of chiral amines. wiley.com The development of biocatalytic methods for the asymmetric amination of a suitable chroman-4-one precursor could provide a direct and efficient route to enantiomerically pure this compound and its analogues. This approach avoids the need for chiral auxiliaries or resolutions, which often generate significant waste.

Catalysis with Earth-Abundant Metals: Traditional synthetic methods often rely on precious and toxic heavy metal catalysts. A key area of future research will be the development of catalytic systems based on earth-abundant and non-toxic metals, such as iron, copper, and manganese, for the synthesis of chroman-4-amines.

Use of Greener Solvents and Reaction Conditions: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, is a cornerstone of green chemistry. Additionally, the use of energy-efficient reaction conditions, such as microwave irradiation or mechanochemistry, can reduce reaction times and energy consumption. wikipedia.org Recent advancements in the synthesis of 2-amino-4H-chromenes using natural base catalysts in water at ambient temperature highlight the potential for developing similar green protocols for chroman-4-amine synthesis. mdpi.com

The table below outlines key green chemistry approaches for the synthesis of chiral chroman-4-amines:

| Approach | Description |

| Biocatalysis | Use of enzymes (e.g., transaminases) for asymmetric synthesis. |

| Earth-Abundant Metal Catalysis | Replacement of precious metal catalysts with more sustainable alternatives. |

| Green Solvents | Utilization of water, ethanol, or other environmentally friendly solvents. |

| Energy-Efficient Methods | Application of microwave irradiation or mechanochemistry to reduce energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.